(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one
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Overview
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one is a complex organic molecule featuring a benzoxazole ring, a tert-butylphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Aldol Condensation: The benzoxazole derivative is then subjected to an aldol condensation with 4-tert-butylbenzaldehyde and 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the tert-butyl group.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoxazole or pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its benzoxazole moiety.
Fluorescent Probes: The compound’s structure allows it to be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infections.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity. The benzoxazole ring can interact with nucleic acids or proteins, while the pyridine and tert-butylphenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one: Lacks the tert-butyl and pyridine groups.
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Has a methyl group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one enhances its steric bulk, potentially increasing its stability and altering its reactivity compared to similar compounds. The pyridine ring can also provide additional sites for interaction with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H22N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C25H22N2O2/c1-25(2,3)19-12-10-17(11-13-19)15-20(23(28)18-7-6-14-26-16-18)24-27-21-8-4-5-9-22(21)29-24/h4-16H,1-3H3/b20-15+ |
InChI Key |
LBWFQDJPFLZZRI-HMMYKYKNSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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